Product packaging for CB2 receptor antagonist 3(Cat. No.:)

CB2 receptor antagonist 3

Cat. No.: B12374044
M. Wt: 530.7 g/mol
InChI Key: JPZUDQJWZQLWGR-BPXGVECKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Endocannabinoid System (ECS) and CB2R

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a host of bodily functions. unipi.itwikipedia.org It comprises cannabinoid receptors, their endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and breakdown. wikipedia.org The two primary cannabinoid receptors are CB1 and CB2. wikipedia.org While CB1 receptors are abundant in the central nervous system, CB2 receptors are found predominantly in peripheral tissues, especially on cells of the immune system. wikipedia.orgwikipedia.orgmdpi.com This distribution suggests a significant role for CB2R in immune modulation and inflammatory processes. mdpi.com

The CB2 receptor is a G protein-coupled receptor (GPCR). wikipedia.org When activated by endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) or synthetic agonists, it typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.org However, it can also couple to stimulatory G-proteins, increasing cAMP. wikipedia.org Furthermore, CB2R activation can trigger other signaling pathways, such as the MAPK-ERK pathway, which governs various cellular activities. wikipedia.org

Rationale for Investigating CB2R Antagonism

The investigation into CB2R antagonists is driven by the need to understand the precise functions of this receptor and its potential as a therapeutic target. By blocking the CB2R, researchers can study the consequences of its inactivation in various physiological and pathological states. trialanderror.org This approach helps to elucidate the receptor's role in conditions such as inflammation, pain, and immune-related disorders. mdpi.comresearchgate.netfrontiersin.org

For instance, studies have shown that the inactivation of the CB2 receptor could have therapeutic value in certain diseases. trialanderror.org The use of specific CB2 antagonists allows scientists to probe these possibilities in preclinical models. trialanderror.org Furthermore, understanding the effects of CB2R antagonism is crucial for developing selective drugs that can modulate the immune system without the psychoactive effects associated with CB1 receptor activation. nih.gov The development of selective CB2R antagonists provides valuable pharmacological tools to dissect the complex signaling of the endocannabinoid system. nih.gov

Classification of CB2 Receptor Antagonists

CB2 receptor ligands can be categorized based on their mechanism of action at the receptor. This includes agonists, which activate the receptor, and antagonists, which block its activation. Antagonists can be further classified as:

Neutral Antagonists: These ligands bind to the receptor and prevent agonists from binding, thereby blocking their effect. They have no intrinsic activity of their own.

Inverse Agonists: These ligands bind to the same receptor as an agonist but produce an opposite pharmacological response. medchemexpress.com They decrease the basal activity of the receptor in the absence of an agonist. mdpi.com

Many compounds identified as CB2R antagonists, including "CB2 receptor antagonist 3" (also known as compound (S)-1), are actually inverse agonists. medchemexpress.com This distinction is important as an inverse agonist can have effects even when there is no agonist present, by reducing the receptor's constitutive activity. mdpi.com The development and characterization of these different types of antagonists are essential for a nuanced understanding of CB2R pharmacology and for designing targeted therapeutic interventions. nih.govtandfonline.com

Research Findings on CB2 Receptor Antagonists

The table below summarizes the binding affinities of several CB2 receptor antagonists, providing a comparative view of their potency.

CompoundKi (nM) for CB2RReceptor TypeReference
This compound 39Inverse Agonist medchemexpress.com
SR144528 0.6Inverse Agonist nih.gov
AM630 65-210 (range)Antagonist acs.org
Cannabidiol (B1668261) (CBD) -Antagonist/Inverse Agonist realmofcaring.org
JTE-907 -Inverse Agonist/Antagonist mdpi.com

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H46N4O2 B12374044 CB2 receptor antagonist 3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C33H46N4O2

Molecular Weight

530.7 g/mol

IUPAC Name

[(1S,4S,5S)-4-[4-[(3S)-8-azido-2-methyl-3-phenyloctan-2-yl]-2,6-dimethoxyphenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanamine

InChI

InChI=1S/C33H46N4O2/c1-32(2,26(22-13-9-7-10-14-22)15-11-8-12-16-36-37-35)24-18-29(38-5)31(30(19-24)39-6)25-17-23(21-34)27-20-28(25)33(27,3)4/h7,9-10,13-14,17-19,25-28H,8,11-12,15-16,20-21,34H2,1-6H3/t25-,26-,27+,28-/m0/s1

InChI Key

JPZUDQJWZQLWGR-BPXGVECKSA-N

Isomeric SMILES

CC1([C@H]2C[C@@H]1C(=C[C@@H]2C3=C(C=C(C=C3OC)C(C)(C)[C@@H](CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C

Canonical SMILES

CC1(C2CC1C(=CC2C3=C(C=C(C=C3OC)C(C)(C)C(CCCCCN=[N+]=[N-])C4=CC=CC=C4)OC)CN)C

Origin of Product

United States

Molecular Pharmacology of Cb2 Receptor Antagonist 3

Ligand Binding Profile and Receptor Affinity

The interaction of CB2 receptor antagonist 3 with cannabinoid receptors has been extensively characterized through various binding assays, revealing a distinct profile of affinity and selectivity.

Specific Binding to CB2R (e.g., Kᵢ value)

This compound demonstrates a high affinity for the human cannabinoid receptor 2 (CB2R). In binding assays using membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB2 receptors, the compound shows a Kᵢ value of 31.2 nM. nih.govnih.govrndsystems.comtocris.com The Kᵢ value represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a competing radioligand, with a lower value indicating a higher binding affinity. This affinity is consistent across different experimental setups, including those using mouse spleen membranes, which naturally express CB2 receptors. nih.gov

Selectivity Profile (CB2R versus CB1R)

A key characteristic of this compound is its significant selectivity for the CB2 receptor over the cannabinoid receptor 1 (CB1R). Studies have shown that its binding affinity for CB1R is substantially lower, with reported Kᵢ values around 5,152 nM (or 5 µM). caymanchem.comapexbt.comglpbio.com This translates to a selectivity ratio of approximately 165-fold in favor of CB2R. nih.govnih.govrndsystems.comtocris.comwikipedia.org This selectivity is crucial for its use as a research tool to investigate the specific functions of the CB2 receptor, minimizing the confounding effects that would arise from simultaneous interaction with the CB1 receptor. uj.edu.pl

Binding Affinity and Selectivity of this compound
ReceptorBinding Affinity (Kᵢ, nM)Selectivity (Fold)
CB2 Receptor31.2~165-fold for CB2R
CB1 Receptor~5152

Functional Activity and Mode of Action

Beyond simple binding, this compound exhibits complex functional activities at the CB2 receptor, primarily acting as an inverse agonist through competitive mechanisms that modulate receptor state and subsequent signaling cascades.

Inverse Agonism

This compound is classified as an inverse agonist at the CB2 receptor. nih.govrndsystems.comtocris.comcaymanchem.com Unlike a neutral antagonist that simply blocks an agonist from binding, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. This has been demonstrated in functional assays where the compound, on its own, enhances forskolin-stimulated cyclic AMP (cAMP) production in cells expressing CB2 receptors. nih.govnih.govapexbt.com Since CB2 receptors are Gᵢ/ₒ-protein coupled, their activation normally inhibits adenylyl cyclase and reduces cAMP levels. By suppressing the receptor's basal activity, an inverse agonist like this compound leads to an increase in cAMP, effectively producing an opposite effect to that of an agonist. nih.gov This inverse agonism is also evidenced by its ability to inhibit basal [³⁵S]GTPγS binding to membranes containing CB2 receptors, with an EC₅₀ value of 76.6 nM. nih.govnih.govresearchgate.net

Competitive Inhibition Mechanisms

The compound functions as a competitive antagonist against CB2 receptor agonists. tocris.comapexbt.comscbt.com This means it competes with agonists for the same binding site on the receptor. In functional assays, the presence of this compound causes a rightward shift in the concentration-response curve of agonists like CP55,940. nih.gov This indicates that a higher concentration of the agonist is required to produce the same level of response in the presence of the antagonist. At lower concentrations, it produces a parallel shift in the agonist's curve, characteristic of competitive antagonism. nih.gov At higher concentrations, it can also produce a vertical shift, consistent with its inverse agonist properties which actively oppose the agonist's effect. nih.gov

Modulation of Receptor Conformation and Downstream Signaling

The binding of this compound influences the conformational state of the CB2 receptor and its downstream signaling pathways. scbt.comscbt.com As an inverse agonist, it is thought to stabilize an inactive conformation of the receptor, thereby reducing the level of constitutive G-protein coupling and signaling. nih.govresearchgate.net The primary downstream pathway affected is the adenylyl cyclase/cAMP pathway, as mentioned above. nih.govumb.edu.pl By inhibiting the basal Gᵢ/ₒ protein activity, it leads to disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. nih.gov Furthermore, the compound's interaction with the receptor can influence downstream pathways such as the mitogen-activated protein kinase (MAPK/ERK) cascade, although these effects are complex and can be cell-type dependent. nih.gov Its ability to modulate receptor conformation is highlighted by its classification as a "protean ligand," which can exhibit different functional effects depending on the level of constitutive activity of the receptor system. nih.govresearchgate.net

Structure Activity Relationships Sar and Molecular Design Principles for Cb2 Receptor Antagonists

Chemical Scaffolds and Core Structures

The development of selective CB2 receptor antagonists has been significantly advanced by the exploration of various chemical scaffolds. Among the most prominent are indanoylindoles and 1,8-naphthyridin-2(1H)-one-3-carboxamides, which have proven to be versatile platforms for designing high-affinity ligands.

Indanoylindoles: Synthetic indole (B1671886) cannabinoids featuring a 2′,2′-dimethylindan-5′-oyl group at the C3 position of the indole ring represent a significant class of ligands with high affinity for human CB2 receptors, often in the nanomolar range, and a good selectivity index. nih.govnih.govacs.orgsci-hub.se These compounds have been systematically studied to understand how modifications to the indole core affect their pharmacological profile. nih.govnih.govacs.orgsci-hub.seutuvolter.fi

1,8-Naphthyridin-2(1H)-one-3-carboxamides: This scaffold has been identified as highly suitable for the development of potent and selective CB2 receptor ligands. nih.govacs.orgfrontiersin.org Derivatives of this structure have been extensively synthesized and evaluated, revealing that functionalization at various positions on the naphthyridine ring can significantly influence affinity, selectivity, and functional activity. nih.govacs.orgrsc.orgresearchgate.net

Influence of Substituent Modifications on Affinity and Selectivity

The affinity and selectivity of CB2 receptor antagonists are highly sensitive to modifications of their chemical structures. Strategic substitutions on the core scaffolds can fine-tune the pharmacological properties of these compounds.

Indole Core Modifications (e.g., N1 side chains, C2 indole substitution)

In the indanoylindole series, modifications to the indole core have been shown to be critical for potency and selectivity. nih.govnih.govsci-hub.se

N1 Side Chains: The replacement of the N1-pentyl chain with various lipophilic alkyl moieties, including those found in other cannabinoids like JWH compounds, has been explored. sci-hub.se Several N1 side chains have been found to yield potent and CB2-selective neutral antagonists. nih.govnih.govacs.orgsci-hub.se For instance, derivatives with an n-propyl or a 4-pentynyl side chain at the N1 position have demonstrated notable antagonist activity. nih.govnih.govacs.orgsci-hub.se

C2 Indole Substitution: The addition of a methyl group at the C2 position of the indole ring has been shown to enhance selectivity for the CB2 receptor. nih.govnih.govacs.orgsci-hub.se Interestingly, this substitution can also act as a "functionality switch." For example, the C2-unsubstituted compound with a 4-pentynyl N1-side chain acts as an antagonist, while the addition of a C2-methyl group converts it into a partial agonist. nih.govnih.govacs.orgsci-hub.seutuvolter.fi

Table 1: Effect of Indole Core Modifications on CB2 Receptor Binding and Activity

Compound N1-Substituent C2-Substituent hCB2 Ki (nM) Functional Activity
GBD-003 Pentyl H 4.9 ± 0.2 Neutral Antagonist
26 n-Propyl H - Potent Neutral Antagonist
35 4-Pentynyl H - Antagonist
49 4-Pentynyl CH₃ - Partial Agonist

Data sourced from multiple studies. nih.govsci-hub.se

Naphthyridine Scaffold Substitutions (e.g., C-6 position)

For the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, substitutions at the C-6 position have a profound impact on the functional activity of the ligands. nih.govacs.orgrsc.orgresearchgate.net The introduction of substituents at this position can induce a switch in functionality from agonist to antagonist or inverse agonist. nih.govacs.orgresearchgate.net For example, the introduction of a bromine atom or a p-methoxyphenyl group at the C-6 position has been shown to confer antagonist/inverse agonist properties to compounds that are otherwise agonists. nih.govacs.org This switch is a critical finding in the structure-activity relationship for this class of compounds. nih.gov

Alkyl Chain Length and Branching Effects

The length and branching of alkyl side chains are well-established modulators of cannabinoid receptor affinity and activity.

Alkyl Chain Length: In various classes of cannabinoid ligands, including classical and non-classical cannabinoids, the length of the C3 alkyl side chain directly correlates with CB1 and CB2 binding affinity. nih.gov An increase in chain length generally leads to an increase in binding affinity at both receptors. nih.gov For some 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives with a hydroxyalkyl chain at the N-1 position, the CB2 receptor affinity increases with the elongation of the alkyl chain. acs.org

Alkyl Chain Branching: Branching of the alkyl chain can also significantly enhance potency. For instance, in anandamide (B1667382) analogs, branching of the terminal pentyl chain, particularly with a dimethylheptyl (DMH) group, leads to increased potency in both in vitro and in vivo assays. acs.org This effect of combined branching and elongation of the alkyl substituent is a known strategy to boost affinity for cannabinoid receptors. mdpi.com

Molecular Modeling and Docking Studies in Ligand Design

Molecular modeling and docking studies are indispensable tools in the rational design and development of CB2 receptor antagonists. acs.org These computational techniques provide insights into the binding modes of ligands and help to elucidate the structural basis for their affinity, selectivity, and functional activity. csic.esnottingham.ac.uk

Researchers have successfully used homology models of the CB2 receptor, often based on the crystal structures of other G protein-coupled receptors (GPCRs), to predict how antagonists bind. acs.orgresearchgate.netrsc.org For instance, docking studies with 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives have shown that antagonists with large substituents at the C-6 position can block the W6.48(258) toggle switch transition, a key event in receptor activation. nih.govacs.org

These computational approaches allow for the analysis of ligand-receptor interactions at an atomic level, identifying key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket. acs.org By comparing the binding poses of agonists and antagonists, researchers can identify the specific structural features that determine the functional outcome of receptor binding. acs.orgnih.gov This understanding is critical for the design of new ligands with desired pharmacological profiles, such as high potency and selectivity for the CB2 receptor. acs.org

Ligand-Receptor Interaction Analysis (e.g., specific residue interactions)

The binding of antagonists to the CB2 receptor is a complex process mediated by specific interactions with key amino acid residues within the binding pocket. Molecular modeling, mutagenesis studies, and the resolution of the CB2 crystal structure have provided significant insights into these interactions. nih.govresearchgate.net

Several studies have highlighted the critical role of specific residues in the transmembrane (TM) helices and extracellular loops (ECLs) for antagonist binding. Docking studies and mutational analyses have identified a set of "hotspot" residues that are crucial for the interaction of both agonists and antagonists, including V3.32, T3.33, S7.39, F183 (ECL2), W5.43, and I3.29. researchgate.net However, certain residues show preferential interactions with antagonists. For instance, a potent antagonist was found to have strong interactions with L17, W6.48, V6.51, and C7.42. researchgate.net

The crystal structure of the human CB2 receptor in complex with the antagonist AM10257 revealed a binding pose distinct from that observed in the CB1 receptor. nih.gov This highlights the structural nuances between the two receptors that can be exploited for designing selective CB2 antagonists. Docking simulations with various cannabinoid compounds into the antagonist-bound CB2 structure (PDB: 5ZTY) have consistently identified Phe87, Phe183, and Trp194 as key interacting residues. chemrxiv.org These interactions often involve π-π stacking between the aromatic systems of the ligands and the receptor's residues. chemrxiv.org

A pivotal element in determining the functional outcome of ligand binding (agonism versus antagonism) is the "toggle switch" residue, Trp6.48 (W258). nih.govacs.org The conformation of this residue is believed to be critical for receptor activation. Docking studies suggest that antagonists/inverse agonists bind in a manner that blocks the conformational transition of W6.48 from the inactive (g+) to the active (trans) state, thereby preventing receptor activation. nih.govacs.org This mechanism is a key principle in the design of CB2 antagonists. For example, in a series of 1,8-naphthyridin-2(1H)-one-3-carboxamides, the introduction of substituents at the C-6 position was found to switch the compound's function from agonist to antagonist/inverse agonist, with docking studies indicating this was due to the inability of the antagonists to allow the W6.48 toggle switch transition. nih.govacs.org

Furthermore, specific cysteine residues have been shown to be critical for antagonist interaction. Studies using covalent affinity probes and cysteine-to-serine mutations have demonstrated that C7.38(284) and C7.42(288) in TMH7 are crucial for the optimal binding and pharmacological activity of biarylpyrazole antagonists like AM1336. nih.gov This indicates that the region around TMH7 in the binding pocket exhibits a degree of structural plasticity that can be targeted in ligand design. nih.gov

The table below summarizes key residue interactions for different CB2 receptor antagonist scaffolds.

Scaffold/CompoundKey Interacting ResiduesInteraction TypeReference
General Antagonists L17, W6.48, V6.51, C7.42Strong interactions researchgate.net
AM10257 Phe87, Phe183, Trp194π-π stacking, hydrophobic nih.govchemrxiv.org
1,8-Naphthyridinone Antagonists W6.48(258)Blocks conformational transition (toggle switch) nih.govacs.org
Biarylpyrazole Antagonists (e.g., AM1336) C7.38(284), C7.42(288)Covalent/strong interaction nih.gov
Pyrazole (B372694) Antagonists (e.g., SR144528) W6.48Stabilizes inactive state rsc.org
Fenofibrate Derivatives W5.43, C7.42, F2.57, F3.36Hydrogen bonds, aromatic stacking nottingham.ac.uk

Conformational Analysis of Ligands

The three-dimensional shape, or conformation, of a ligand is a critical determinant of its binding affinity and efficacy. For CB2 receptor antagonists, specific conformational features are required to fit optimally into the receptor's binding pocket and stabilize its inactive state.

Computational methods, including molecular dynamics (MD) simulations, have become invaluable tools for studying the conformational dynamics of ligands and their interaction with the CB2 receptor. acs.orgresearchgate.net These studies show that the CB2 receptor possesses a flexible binding pocket. researchgate.net Antagonists are thought to bind to and stabilize one or more of the receptor's inactive conformations. acs.org

The conformational analysis of 1,8-naphthyridin-2(1H)-one derivatives demonstrated that the functionality of these compounds could be switched from agonist to antagonist based on the substitution at the C-6 position. acs.org Conformational analysis of the lowest energy isomers of these compounds, coupled with docking studies, suggested that the antagonist's conformation prevents the necessary movement of the W6.48 toggle switch, locking the receptor in an inactive state. acs.org Similarly, a ligand-based homology model developed for the antagonist SR144528 was used to perform an exhaustive conformational analysis of the ligand-receptor complex, providing a reliable tool for designing future pyrazole-based antagonists. rsc.org

The table below details findings from conformational analyses of specific CB2 receptor antagonists.

Compound/ScaffoldConformational FeatureImpact on ActivityReference
AM-630 Specific 3D structureCauses steric hindrance, preventing receptor activation scbt.com
1,8-Naphthyridinone Antagonists (e.g., compounds 17, 18, 23) Conformationally restrictedBlocks the W6.48(258) toggle switch transition acs.org
SR144528 (Pyrazole) Specific pyrazole scaffold conformationStabilizes the inactive state of the CB2 receptor rsc.org
General GPCR Antagonists Stabilize inactive-like conformationsShift the conformational equilibrium away from active states acs.org

Cellular and Subcellular Mechanisms of Cb2r Antagonism

CB2R Signal Transduction Pathways Modulated by Antagonism

CB2R antagonists modulate a sophisticated network of intracellular signaling pathways by preventing the receptor's interaction with its associated G proteins. This blockade has significant consequences for cell function, influencing everything from gene expression to cell survival and proliferation.

The CB2 receptor is classically characterized as a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gi/o family. nih.govwjgnet.comfrontiersin.org Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase. nih.govnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgmdpi.com This entire process is sensitive to pertussis toxin, which confirms the involvement of Gi/o proteins. nih.govplos.org

CB2R antagonists function by occupying the receptor's binding site without inducing the conformational change necessary for G protein activation. Consequently, an antagonist blocks the agonist-induced inhibition of adenylyl cyclase. nih.govplos.org In the presence of a CB2R antagonist, such as SR144528 or AM630, the binding of an agonist fails to suppress cAMP production, leaving the adenylyl cyclase activity at its basal or otherwise stimulated level. nih.govnih.govnih.gov This mechanism effectively negates a primary signaling output of CB2R activation.

The MAPK/ERK pathway is a critical signaling cascade that regulates cellular processes like proliferation, differentiation, and survival. wikidoc.org CB2R activation is known to modulate this pathway, often leading to the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov This activation can be mediated by the Gβγ subunits of the dissociated Gi/o protein. wikidoc.org

CB2R antagonists directly interfere with this process. For example, the selective CB2R antagonist AM630 has been shown to block the effects of the CB2R agonist JWH-015 on ERK-1/2 phosphorylation in microglial cells. nih.gov Similarly, the antagonist SR144528 blocks the increase in ERK-1/2 phosphorylation induced by various CB2R agonists in HL-60 cells. nih.gov In some contexts, antagonists can have their own effects; the inverse agonist/antagonist AM630 was found to increase the activity of MEK (an upstream kinase of ERK) without significantly altering ERK activity itself in the mouse brain cortex. explorationpub.com This suggests a complex regulation of the MAPK/ERK cascade by CB2R ligands, where antagonists serve as crucial tools to dissect the pathway and can prevent agonist-driven changes in cell migration and gene expression. wikipedia.orgwikidoc.org

The PI3K-Akt pathway is a major signaling route that promotes cell survival and proliferation. oncotarget.com Several studies have demonstrated that CB2R activation can stimulate this pathway, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). oncotarget.comjneurosci.orge-century.usspandidos-publications.com This pro-survival signaling is a key aspect of CB2R function in various cell types, including neurons and immune cells. jneurosci.orgjneurosci.org

The involvement of this pathway is significantly modulated by CB2R antagonists. In models of neuronal injury, the neuroprotective effects conferred by CB2R agonists are mediated by the PI3K/Akt pathway, and these effects are reversed by selective CB2R antagonists like SR144528. jneurosci.org Likewise, the protective role of CB2R activation against ischemia-reperfusion injury in the lung is blocked by the antagonist AM630, with corresponding changes in Akt phosphorylation. e-century.us In astrocytes, the CB2R antagonist AM630 was shown to ameliorate the agonist-induced upregulation of p-Akt and other downstream proteins. spandidos-publications.com This demonstrates that by blocking the CB2R, antagonists can effectively inhibit the pro-survival and proliferative signals transmitted through the PI3K-Akt pathway.

Signaling PathwayEffect of CB2R AgonistEffect of CB2R AntagonistKey Compounds
Gi/Go Coupling & Adenylyl CyclaseInhibits adenylyl cyclase, decreasing cAMP levels. nih.govnih.govBlocks agonist-induced inhibition of adenylyl cyclase, preventing the decrease in cAMP. nih.govnih.govSR144528, AM630
MAPK-ERKIncreases phosphorylation of ERK1/2. nih.govnih.govBlocks agonist-induced ERK1/2 phosphorylation. nih.govnih.gov May have independent effects on upstream kinases like MEK. explorationpub.comAM630, SR144528
PI3K-AktIncreases phosphorylation of Akt, promoting cell survival. oncotarget.comjneurosci.orgspandidos-publications.comReverses agonist-induced Akt phosphorylation and its pro-survival effects. jneurosci.orge-century.usSR144528, AM630
cAMP/CREBDecreases cAMP, leading to modulated CREB phosphorylation. wikipedia.orgnih.gov Some studies show agonists enhance p-CREB. nih.govBlocks agonist effects on cAMP and CREB phosphorylation. mdpi.comnih.govAM630
M-type K+ ChannelsEnhances M-type potassium currents, causing neuronal hyperpolarization. frontiersin.orgExpected to block agonist-induced enhancement of M-type currents.JWH133 (agonist)

As a direct consequence of modulating adenylyl cyclase activity (Section 4.1.1), CB2R antagonism affects intracellular cAMP levels. By blocking the Gi/o-mediated inhibition of adenylyl cyclase, antagonists prevent the drop in cAMP that agonists would normally cause. wikipedia.orgmdpi.com

The levels of cAMP are critical for the activity of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). mdpi.com CREB is a transcription factor that, upon phosphorylation, binds to DNA and regulates the expression of genes involved in a multitude of cellular functions. nih.gov While CB2R activation via Gi typically leads to a reduction in cAMP and PKA activity, which can result in reduced CREB binding, some studies report that CB2R agonists can enhance CREB phosphorylation. wikipedia.orgnih.gov In a cerebral ischemia model, the CB2R agonist trans-caryophyllene enhanced the phosphorylation of CREB, and this effect was reversed by the co-administration of the antagonist AM630. nih.gov Therefore, by preventing the receptor's activation, CB2R antagonists block the downstream modulation of the cAMP/CREB signaling axis, thereby influencing gene expression. nih.govnih.gov

The modulation of ion channels is another mechanism through which GPCRs can influence cellular excitability. While the coupling of CB1 receptors to potassium channels is well-established, the link between CB2R and these channels is less clear, with some studies suggesting CB2R does not couple to potassium channels. frontiersin.orgresearchgate.net However, emerging evidence indicates a functional relationship. Specifically, in ventral tegmental area dopamine (B1211576) neurons, activation of CB2R with the agonist JWH133 has been shown to enhance M-type potassium currents. frontiersin.org This enhancement leads to neuronal hyperpolarization and a reduction in the firing frequency of these neurons. frontiersin.org

Based on this mechanism, a CB2R antagonist would be expected to block the agonist-induced enhancement of the M-type potassium current. By preventing the receptor activation, the antagonist would inhibit the downstream signaling that leads to channel modulation, thereby preventing the subsequent change in neuronal excitability.

Allosteric Modulation Considerations

Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site, which is the binding site for the endogenous ligand (e.g., endocannabinoids) and classical competitive antagonists/agonists. tandfonline.comresearchgate.net This binding induces a conformational change in the receptor that can either enhance (Positive Allosteric Modulator, PAM) or diminish (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the orthosteric ligand. tandfonline.com

It is crucial to clarify that "CB2 receptor antagonist 3" is an orthosteric inverse agonist, not an allosteric modulator. chemrxiv.orgnih.gov It was designed based on the orthosteric agonist HU-308 and competes for the same primary binding pocket. nih.gov Its mechanism of action involves direct occupation of the orthosteric site to stabilize an inactive receptor state, rather than modulating the receptor's response to another ligand from a secondary site.

The field of CB2R pharmacology includes well-characterized allosteric modulators, which highlights the distinction in mechanisms. For example:

Cannabidiol (B1668261) (CBD): This well-known phytocannabinoid acts as a NAM at the CB1 receptor. mdpi.com Its effects at the CB2R are complex and have been described as those of a partial agonist or antagonist, but it is known to interact with allosteric sites. mdpi.comnih.gov

EC21a: This compound was initially reported as a CB2R PAM but was later shown to function as an allosteric inverse agonist, demonstrating the complexities of characterizing these types of ligands. tandfonline.comtandfonline.comnih.gov

The key advantage of allosteric modulators is their potential for greater receptor subtype selectivity and a more nuanced "dimmer switch" approach to receptor modulation, as their effect is dependent on the presence of the endogenous agonist. tandfonline.com In contrast, orthosteric antagonists like "this compound" act as a more direct "on/off" (or in the case of an inverse agonist, "off/reverse") switch.

The table below summarizes the key research findings for the inverse agonist activity of compounds related to "this compound".

CompoundTargetAssay TypeFindingReference
(R)-1 CB2RRadioligand BindingHigh affinity inverse agonist (Kd = 39.1 nM) nih.gov
(S)-1 ("this compound") CB2RRadioligand BindingLower affinity inverse agonist (Kd = 476 nM) acs.org
(S)-1 and (R)-1 CB2RcAMP AssayAct as inverse agonists chemrxiv.orgnih.gov
(S)-1 and (R)-1 CB2RG Protein RecruitmentAct as inverse agonists chemrxiv.orgnih.gov
(S)-1 and (R)-1 CB2Rβ-Arrestin RecruitmentDo not trigger β-arrestin association chemrxiv.orgnih.gov
(S)-1 and (R)-1 CB2RERK1/2 PhosphorylationNo receptor activation detected chemrxiv.orgnih.gov
(S)-1 and (R)-1 CB2RCa2+ Release AssayNo receptor activation detected chemrxiv.orgnih.gov

Advancements in Cb2r Ligand Development and Research Tools

Development of Highly Selective CB2R Antagonists for Academic Research

The pursuit of highly selective cannabinoid receptor 2 (CB2R) antagonists is crucial for dissecting the physiological and pathological roles of the CB2R system. frontiersin.orgnih.gov Unlike agonists that activate the receptor, antagonists block its function, allowing researchers to investigate the consequences of inhibiting CB2R signaling. This is particularly important for understanding the receptor's involvement in various diseases, including inflammatory disorders, pain, and neurodegenerative conditions. researchgate.netmdpi.com

The development of these selective antagonists has been a focus of medicinal chemistry, aiming to create tools that can differentiate the effects of CB2R from the often-undesirable psychoactive effects associated with the cannabinoid receptor 1 (CB1R). frontiersin.org A significant challenge has been to design molecules with high affinity and selectivity for CB2R over CB1R. rsc.orgnih.gov

One of the pioneering selective CB2R antagonists is SR144528. nih.govmdpi.com This compound, a biarylpyrazole derivative, exhibits high affinity for the CB2R. mdpi.com Research has shown that SR144528 can counteract the inhibition of forskolin-stimulated adenylyl cyclase activity induced by CB2R agonists in cells expressing the receptor. mdpi.com It also selectively inhibits agonist-induced MAPK activity in cells expressing CB2Rs. mdpi.com

More recent efforts have focused on identifying novel chemical scaffolds to move beyond the classical cannabinoid structures. rsc.orgacs.org These endeavors have led to the discovery of compounds with inverse agonist properties, meaning they not only block the receptor but also reduce its basal or constitutive activity. rsc.orgacs.org For instance, the introduction of specific structural modifications to the triazolopyrimidine template has been shown to switch the functional activity of ligands from partial agonism to inverse agonism. rsc.org

The table below highlights key selective CB2R antagonists and their reported binding affinities.

CompoundReceptor TargetBinding Affinity (Ki)Functional Activity
SR144528CB2R0.6 nM mdpi.comInverse Agonist mdpi.com
AM630CB2R-Antagonist nih.gov
(S)-1CB2R39.1 nM (Kd) acs.orgInverse Agonist acs.orgmedchemexpress.com
(R)-1CB2R39.1 nM (Kd) acs.orgInverse Agonist acs.org

Identification of Novel Chemical Scaffolds and Chemotypes for CB2R Antagonism

The search for novel chemical scaffolds and chemotypes for CB2R antagonism is driven by the need to develop drug candidates with improved "drug-like" properties and to explore a wider chemical space beyond traditional cannabinoid structures. researchgate.netrsc.org Researchers have employed various strategies, including virtual screening and scaffold hopping, to identify new classes of CB2R ligands. rsc.orgacs.org

One successful approach has been the use of multi-step virtual screening protocols that combine deep learning, pharmacophore modeling, and molecular docking. nih.govnih.gov This methodology has led to the identification of novel chemotypes with antagonistic activity at the CB2R. For example, a virtual screening of the ChemDiv database identified a compound with a 4H-pyrido[1,2-a]pyrimidin-4-one scaffold that demonstrated both high binding affinity and potent antagonistic activity. nih.govnih.gov

Scaffold hopping, a strategy that involves modifying the core structure of existing ligands, has also proven effective. rsc.org By replacing parts of a known ligand's structure with different chemical moieties, researchers can generate novel compounds with potentially improved properties. For instance, replacing the benzene (B151609) ring of a tricyclic indenopyrazole scaffold with a ring-fused thiophene (B33073) moiety resulted in a new class of dihydrothienocyclopentapyrazole derivatives with high selectivity for CB2R. rsc.org

Other identified novel scaffolds for CB2R antagonism include:

Trisubstituted sulfonamides: A novel chemotype with a trisubstituted sulfonamide scaffold was designed and synthesized, showing binding activity for CB2R. rsc.org

Biphenylic carboxamides: This class of compounds has been developed as a new group of selective CB2R ligands, with some exhibiting neutral antagonist properties. researchgate.net

4-methyl-2-substituted thiazole-5-carboxamides and benzothiazole-2-carboxamides: Structural and core enhancement strategies starting from monocyclic thiazoles led to the development of potent CB2R agonists, and further modifications could yield antagonists. rsc.org

These discoveries of diverse chemical scaffolds are crucial for expanding the repertoire of CB2R antagonists, providing new starting points for lead optimization and the development of future therapeutic agents. acs.org

Strategies for Enhancing Selectivity and Potency of CB2R Antagonists

Enhancing the selectivity and potency of CB2R antagonists is a primary goal in medicinal chemistry to ensure that these compounds specifically target CB2R, thereby minimizing off-target effects and potential side effects associated with CB1R modulation. nih.govnih.gov Several key strategies are employed to achieve this.

Structure-Activity Relationship (SAR) Studies: A fundamental approach involves systematic modifications of a ligand's chemical structure to understand how different functional groups and their positions influence binding affinity and functional activity at the CB1R and CB2R. researchgate.net For example, in the biphenylic carboxamide series, it was found that a large cycloalkyl ring on the carboxamide function improves CB2R affinity and selectivity, while substituents at other positions are mainly responsible for the activity profile. researchgate.net

Molecular Hybridization: This strategy involves combining structural features from different known ligands to create a new hybrid molecule with improved properties. rsc.org

Scaffold Hopping: As mentioned previously, this technique involves replacing the core scaffold of a ligand with a structurally different one while retaining key pharmacophoric features. rsc.org This can lead to the discovery of novel chemotypes with enhanced selectivity and potency. rsc.org

Conformational Restriction: By introducing rigid elements or ring systems into a flexible ligand, its conformational freedom can be reduced. rsc.org This can lock the molecule into a bioactive conformation that preferentially binds to the target receptor, thereby increasing potency and selectivity.

Bioisosterism: This strategy involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. rsc.orgresearchgate.net This can be used to improve pharmacokinetic properties, reduce metabolic liabilities, or enhance target affinity and selectivity.

Side Chain Modification: Altering the side chains of a ligand can have a significant impact on its interaction with the receptor binding pocket. rsc.org For instance, replacing an n-pentyl side chain with a 4-F-benzyl group in a series of CB2R ligands was found to increase both affinity and selectivity for CB2R. rsc.org

The table below summarizes some of the strategies and the resulting improvements in CB2R antagonist development.

StrategyExampleOutcomeReference
Scaffold HoppingReplacing a benzene ring with a thiophene moiety in a tricyclic indenopyrazole scaffold.Novel dihydrothienocyclopentapyrazole derivatives with up to 485-fold selectivity for CB2R over CB1R. rsc.org
Side Chain ModificationReplacing an n-pentyl side chain with a 4-F-benzyl group.Increased both affinity and selectivity for CB2R. rsc.org
Virtual ScreeningMulti-step "deep learning–pharmacophore–molecular docking" approach.Identification of a novel 4H-pyrido[1,2-a]pyrimidin-4-one scaffold with high binding affinity and antagonistic activity. nih.govnih.gov

Through the application of these and other medicinal chemistry strategies, researchers continue to develop more potent and selective CB2R antagonists, providing more precise tools for research and paving the way for potential therapeutic applications. nih.gov

Current Challenges and Future Research Directions in Cb2 Receptor Antagonism

Challenges in Translational Research and Limitations of Preclinical Models

The journey of a CB2 receptor antagonist from promising preclinical results to a clinically effective therapy is filled with significant challenges. A primary obstacle is the inherent limitation of preclinical models, which often fail to fully replicate the intricacies of human diseases. researchgate.net Animal models, though essential, may not accurately reflect human pathophysiology due to species-specific differences in the CB2 receptor's primary sequence and function. researchgate.netnih.gov Such divergences can alter how a compound like CB2 receptor antagonist 3 interacts with the receptor, its signaling, and its regulation, potentially leading to different functional outcomes than those observed in humans. researchgate.net

Furthermore, the inflammatory and immune responses in widely-used rodent models might not precisely mirror those in human conditions like neuropathic pain or neurodegenerative diseases. mdpi.comresearchgate.net For example, while conditions like anhedonia (a lack of pleasure) can be modeled in rodents, other symptoms of human disorders such as a depressed mood are difficult to characterize. mdpi.com The genetic uniformity of lab animals also fails to represent the diverse genetic landscape of the human population, which can significantly influence how individuals respond to a drug. These discrepancies contribute to the high rate of failure when preclinical findings are translated to human clinical trials. researchgate.netnih.gov

Importance of Rigorous Target Validation and Engagement in Research

Overcoming the hurdles of translational research necessitates rigorous validation of the CB2 receptor as a therapeutic target and confirmation of its engagement by the antagonist. universiteitleiden.nl Target validation is the process of unequivocally proving that the CB2 receptor is a key player in the specific disease being studied. universiteitleiden.nl This requires a multifaceted approach, including genetic studies with knockout animals, pharmacological interventions using highly selective compounds, and detailed expression analysis in human tissues. universiteitleiden.nlfrontiersin.org Without solid target validation, resources may be spent developing a drug that ultimately lacks efficacy because its target is not central to the disease pathology. universiteitleiden.nl

Equally critical is demonstrating target engagement, which confirms that a compound like this compound reaches the CB2 receptor in the body at concentrations sufficient to produce a therapeutic effect. universiteitleiden.nltandfonline.com Techniques like Positron Emission Tomography (PET) can visualize and quantify receptor occupancy in living systems. tandfonline.comfrontiersin.org Another approach is to measure downstream biomarkers that are modulated by CB2 receptor blockade. tandfonline.com Confirming target engagement is vital for accurately interpreting study results and for establishing effective dosing in both preclinical and clinical settings. universiteitleiden.nltandfonline.com

Development of Advanced Preclinical Methodologies for Efficacy Evaluation

To improve the predictive power of preclinical research, the development and use of more advanced methodologies are crucial. This includes employing more clinically relevant animal models, such as aged animals or those with co-existing conditions, to better simulate the human patient experience. mdpi.com The use of humanized models, where the rodent CB2 receptor is replaced by its human equivalent, can help address species-specific pharmacological differences. researchgate.net

In vitro models using human cells and tissues are also gaining prominence. Three-dimensional organoid cultures and "disease-in-a-dish" models derived from patient stem cells provide a more physiologically relevant system for evaluating compounds. nih.gov Integrating advanced imaging and high-throughput screening (HCS) techniques can offer a more detailed understanding of a compound's mechanism of action. celtarys.com Furthermore, computational approaches like deep learning and molecular docking are increasingly used to screen large databases for novel CB2 antagonists and predict their activity, accelerating the initial phases of drug discovery. researchgate.netmdpi.com

Exploration of Specific CB2R Expressing Cell Populations in Pathological States (e.g., immune cells, microglia)

Future research will increasingly focus on the specific roles of CB2 receptors in different cell populations during disease. The CB2 receptor is found predominantly on immune cells, such as B cells, T cells, macrophages, and microglia. physiology.orgnih.gov In various pathological conditions, including neuroinflammation and neurodegenerative diseases like Alzheimer's, the expression of CB2 receptors on these cells, particularly microglia, is significantly increased. nih.govfrontiersin.orgmdpi.comfrontiersin.org

Understanding how CB2 receptor antagonism affects specific cell types is critical. For instance, microglia, the brain's resident immune cells, can exist in different activation states, some of which are pro-inflammatory (M1) and others anti-inflammatory or pro-resolution (M2). nih.govresearchgate.netmdpi.com Research suggests that CB2 receptor activation can modulate this switch, often promoting the anti-inflammatory M2 phenotype. nih.govresearchgate.netfrontiersin.org Therefore, a key research question is how a CB2 antagonist would influence microglial behavior in the context of specific diseases. nih.gov Investigating the cell-specific functions of the CB2 receptor using techniques like single-cell sequencing will be instrumental in developing more targeted and effective therapies based on CB2 receptor modulation. mdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are used to determine binding affinity and selectivity of CB2 receptor antagonists?

  • Methodological Approach :

  • Saturation Binding Assays : Utilize radiolabeled ligands (e.g., [³H]CP55940) to measure antagonist affinity. For CB2, typical parameters include Bmax (72570 fmol mg⁻¹ protein) and Kd (1.043 nM) in CHO-hCB2 membranes .
  • Competitive Binding Assays : Calculate Ki values using displacement curves. For example, THCV displaces [³H]CP55940 with Ki = 62.8 nM in CB2-expressing cells .
  • Selectivity Validation : Compare Ki values for CB1 vs. CB2. AM630, a CB2 antagonist, shows 165-fold selectivity (Ki = 31.2 nM for CB2 vs. 5.2 µM for CB1) .

Q. How are functional antagonist effects validated in vitro?

  • GTPγS Binding Assays : Measure inhibition of agonist-induced G-protein activation. THCV antagonizes CP55940-induced [³⁵S]GTPγS binding with apparent KB = 10.1 nM in CHO-hCB2 cells .
  • Tissue-Based Models : Use isolated tissues (e.g., mouse vas deferens) to assess suppression of electrically stimulated contractions. THCV inhibits contractions with EC50 = 12.7 µM, validated via Schild analysis (slope ≈1, indicating competitive antagonism) .

Advanced Research Questions

Q. How do structural modeling and virtual screening improve CB2 antagonist design?

  • Homology Modeling : Generate 3D CB2 receptor structures using templates like bovine rhodopsin. Refine models via molecular dynamics (MD) to predict antagonist-binding pockets .
  • Virtual Screening : Employ consensus scoring (CScore) to prioritize compounds. For example, a GPCR-based protocol distinguished known antagonists from decoys with >90% accuracy .
  • Crystallography : The CB2-AM10257 complex (2.8 Å resolution) reveals unique binding poses, guiding structure-activity optimization .

Q. How can discrepancies in antagonist potency between in vitro and in vivo models be resolved?

  • Case Study : THCV shows lower KB in CHO-hCB2 membranes (10.1 nM) compared to brain tissues (93.1 nM), suggesting tissue-specific receptor conformations or signaling bias .
  • Methodological Adjustments :

  • Use GTPγS buffer conditions mimicking physiological states (e.g., Mg²⁺/GDP concentrations) .
  • Validate in vivo relevance via selective antagonists (e.g., AM630) in behavioral assays .

Q. What mechanisms underlie tissue-specific antagonist effects?

  • Neuronal vs. Immune CB2 Receptors : THCV exhibits stronger antagonism in vas deferens (KB = 1.5 nM for R-(+)-WIN55212) than in brain membranes, likely due to divergent receptor coupling or accessory proteins .
  • Receptor Crosstalk : In murine colitis models, CB2 antagonism by SR144528 enhances cannabigerol’s anti-inflammatory effects, highlighting tissue-dependent signaling pathways .

Q. How can researchers validate antagonist effects on downstream signaling pathways?

  • Pathway-Specific Assays :

  • cAMP Modulation : CB2 antagonists block agonist-induced inhibition of adenylyl cyclase.
  • β-Arrestin Recruitment : Use BRET/FRET assays to quantify biased signaling .
    • In Vivo Correlates : In neuroprotection studies, co-administration of AM630 abolishes beta-caryophyllene’s effects, confirming CB2-specific mechanisms .

Data Analysis and Contradictions

Q. How should contradictory KB/Ki values across assays be interpreted?

  • Example : THCV’s KB for CP55940 in [³⁵S]GTPγS assays (10.1 nM) is lower than its Ki in binding assays (62.8 nM), suggesting differential receptor states (active vs. inactive) influence antagonist affinity .
  • Statistical Validation : Apply Schild analysis to confirm competitive antagonism (e.g., slope = 1.0 for THCV vs. R-(+)-WIN55212) .

Q. What role do allosteric modulators play in CB2 antagonist pharmacology?

  • Allosteric Inhibition : Compounds like Sch.336 act as CB2 inverse agonists, suppressing constitutive activity with higher efficacy than SR144528 .
  • Methodological Implications : Use functional assays (e.g., calcium flux) to distinguish orthosteric vs. allosteric mechanisms .

Tables of Key Parameters

Antagonist Ki (CB2) KB (Functional) Selectivity (CB2/CB1) Reference
THCV62.8 nM10.1 nM (GTPγS)1.2-fold
AM63031.2 nM25 nM (In vivo)165-fold
SR1445280.3 nM0.5 nM (GTPγS)>1000-fold

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.